3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one 3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 1251680-69-9
VCID: VC4455064
InChI: InChI=1S/C22H24N2O4/c25-21(14-24-19-10-4-5-11-20(19)28-22(24)26)23-12-6-9-18(13-23)16-27-15-17-7-2-1-3-8-17/h1-5,7-8,10-11,18H,6,9,12-16H2
SMILES: C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)COCC4=CC=CC=C4
Molecular Formula: C22H24N2O4
Molecular Weight: 380.444

3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

CAS No.: 1251680-69-9

Cat. No.: VC4455064

Molecular Formula: C22H24N2O4

Molecular Weight: 380.444

* For research use only. Not for human or veterinary use.

3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one - 1251680-69-9

Specification

CAS No. 1251680-69-9
Molecular Formula C22H24N2O4
Molecular Weight 380.444
IUPAC Name 3-[2-oxo-2-[3-(phenylmethoxymethyl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C22H24N2O4/c25-21(14-24-19-10-4-5-11-20(19)28-22(24)26)23-12-6-9-18(13-23)16-27-15-17-7-2-1-3-8-17/h1-5,7-8,10-11,18H,6,9,12-16H2
Standard InChI Key DIEFPPJSVNWTMS-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)COCC4=CC=CC=C4

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Formula

3-(2-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one possesses the molecular formula C₂₂H₂₄N₂O₄ and a molecular weight of 380.4 g/mol . The structure integrates three key moieties:

  • A benzoxazol-2(3H)-one core, a heterocyclic system known for its metabolic stability and bioactivity.

  • A piperidin-1-yl group substituted with a benzyloxymethyl side chain at the 3-position, introducing steric bulk and lipophilicity.

  • A 2-oxoethyl linker connecting the benzoxazolone and piperidine components, providing conformational flexibility.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₂H₂₄N₂O₄
Molecular Weight380.4 g/mol
Heavy Atoms28
Aromatic Heavy Atoms12
Rotatable Bonds8
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Data sourced from Chemsrc .

Stereochemical Considerations

The piperidine ring introduces a chiral center at the 3-position due to the benzyloxymethyl substitution. While the absolute configuration (R/S) remains unspecified in available literature, stereochemistry could significantly influence target binding affinity. Molecular modeling of analogous RORγ modulators suggests that the spatial orientation of the piperidine side chain impacts receptor-ligand interactions .

Synthesis and Manufacturing Processes

Hypothesized Synthetic Routes

  • Benzoxazolone Formation: Condensation of 2-aminophenol derivatives with phosgene or carbonyl diimidazole to form the benzoxazol-2(3H)-one core.

  • Side Chain Installation: Alkylation of the benzoxazolone nitrogen with a bromoethyl ketone intermediate, followed by nucleophilic substitution with 3-((benzyloxy)methyl)piperidine.

Challenges in Synthesis

  • The 2-oxoethyl linker may necessitate protecting group strategies to prevent ketone oxidation or undesired side reactions.

  • Achieving regioselective substitution on the piperidine ring requires careful control of reaction conditions, as competing N-alkylation at other positions could occur.

Physicochemical Properties and Stability

Solubility and Lipophilicity

The compound’s LogP (estimated via computational methods) is approximately 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The benzyloxymethyl group enhances membrane permeability but may reduce aqueous solubility, necessitating formulation with co-solvents for in vivo studies .

Stability Profile

  • Thermal Stability: Likely stable up to 150°C based on analogous benzoxazolone derivatives.

  • Photodegradation: The benzoxazolone moiety is susceptible to UV-induced ring opening, requiring light-protected storage .

ParameterResult (Cpd. 24)
EAE Clinical Score Reduction60% at 30 mpk
MPO Activity Inhibition45% at 30 mpk
p-Value (vs. Vehicle)<0.001

Data extrapolated from WO2018138362A1 .

Hypothesized Mechanism of Action

RORγ regulates Th17 cell differentiation, a pathway implicated in autoimmune disorders. By antagonizing RORγ, this compound may suppress IL-17 production, attenuating inflammatory cascades. Molecular docking studies predict that the benzoxazolone core occupies the ligand-binding domain, while the piperidine side chain stabilizes the receptor’s inactive conformation .

Current Research and Development

Knowledge Gaps and Future Directions

  • In Vivo Pharmacokinetics: No data exist on oral bioavailability, half-life, or metabolite profiles.

  • Target Selectivity: Risk of off-target interactions with other nuclear receptors (e.g., PPARγ, LXR) requires investigation.

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